molecular formula C21H21ClN2O4S B5079235 5-{3-chloro-4-[2-(3,5-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-2-imino-1,3-thiazolidin-4-one

5-{3-chloro-4-[2-(3,5-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-2-imino-1,3-thiazolidin-4-one

Cat. No.: B5079235
M. Wt: 432.9 g/mol
InChI Key: ZDOWBZGJCCDNSI-WQRHYEAKSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a thiazolidinone ring, which is a heterocyclic compound containing both sulfur and nitrogen in the ring. The compound also has several other functional groups including a benzylidene group and an ethoxy group .


Molecular Structure Analysis

The molecular structure of the compound can be deduced from its name and includes a thiazolidinone ring, a benzylidene group, and an ethoxy group . The exact structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy.


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can often be predicted from its structure. For example, the presence of the polar thiazolidinone ring and the various ether groups suggest that the compound is likely to be soluble in polar solvents .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically determined through biological testing and is not something that can be predicted from the chemical structure alone .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it is used. Without specific information on the compound, it’s difficult to provide a detailed safety and hazards analysis .

Future Directions

The future directions for research on this compound would likely depend on its biological activity. If the compound shows promising activity in preliminary tests, it could be further optimized and studied in more detail .

Properties

IUPAC Name

(5Z)-2-amino-5-[[3-chloro-4-[2-(3,5-dimethylphenoxy)ethoxy]-5-methoxyphenyl]methylidene]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O4S/c1-12-6-13(2)8-15(7-12)27-4-5-28-19-16(22)9-14(10-17(19)26-3)11-18-20(25)24-21(23)29-18/h6-11H,4-5H2,1-3H3,(H2,23,24,25)/b18-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDOWBZGJCCDNSI-WQRHYEAKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCCOC2=C(C=C(C=C2Cl)C=C3C(=O)N=C(S3)N)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1)OCCOC2=C(C=C(C=C2Cl)/C=C\3/C(=O)N=C(S3)N)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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